3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one
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Overview
Description
- It combines a chromone (benzopyranone) core with a morpholine moiety, making it structurally intriguing.
- The compound’s systematic name reflects its substituents and ring fusion pattern, emphasizing its uniqueness.
3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one: is a complex organic molecule with a fused furochromene ring system.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, we can infer potential methods based on similar structures.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited research and commercial interest.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions typical of chromones and morpholines.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring systems.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, novel reactions, and applications in synthetic chemistry.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential pharmacological properties, including anti-inflammatory, antitumor, or antimicrobial effects.
Industry: Limited applications due to its complexity, but it could inspire new drug leads or materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins, enzymes, or receptors.
Pathways: It might modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
Remember that while the compound’s synthesis and applications are intriguing, further research is needed to fully unlock its potential
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3,4,9-trimethyl-8-(2-morpholin-4-yl-2-oxoethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H21NO5/c1-11-8-15-18(19-17(11)12(2)10-25-19)13(3)14(20(23)26-15)9-16(22)21-4-6-24-7-5-21/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
QKYNVMUJIXZLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCOCC3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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